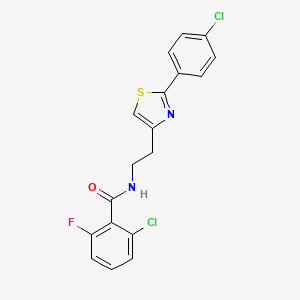

2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H13Cl2FN2OS and its molecular weight is 395.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and anticancer activities .

Mode of Action

Thiazole nucleus compounds have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have been reported to have antimicrobial and anticancer activities, suggesting that they may interfere with the biochemical pathways involved in bacterial growth and cancer cell proliferation .

Result of Action

Similar compounds have been reported to have antimicrobial and anticancer activities, suggesting that they may inhibit bacterial growth and cancer cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Biologische Aktivität

2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-6-fluorobenzamide, a compound with potential pharmaceutical applications, has garnered attention due to its biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2OS, with a molecular weight of approximately 358.87 g/mol. The structure includes a thiazole ring, a chlorophenyl group, and a benzamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis method.

- Nucleophilic Substitution : The chlorophenyl group is introduced via nucleophilic aromatic substitution.

- Coupling Reaction : The final step involves coupling the thiazole derivative with 6-fluorobenzoyl chloride using coupling reagents like EDCI in the presence of bases such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. The IC50 value for AChE inhibition has been documented at around 2.7 µM for related compounds .

- Anticancer Properties : Studies indicate that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), suggesting potential as anticancer agents .

Case Studies

-

In vitro Studies : A series of experiments evaluated the compound's efficacy against cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in MCF7 cells with IC50 values ranging from 0.096 µM to 2.09 µM .

Compound Cell Line IC50 (µM) Compound A MCF7 0.096 Compound B A549 2.09 - Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its targets, enhancing understanding of its mechanism at the molecular level .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression:

- In vitro Studies : Analogous compounds demonstrated IC50 values indicating effective antiproliferative effects against various cancer cell lines, including breast and liver cancers.

- In vivo Studies : Compounds similar to 2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-6-fluorobenzamide have shown promising tumor growth inhibition in xenograft models.

Antimicrobial Activity

Thiazole-containing compounds are often evaluated for their antimicrobial properties:

- Activity Against Bacteria : Studies have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: HDAC Inhibition

A study focused on structural analogs of benzamide derivatives reported specific substitutions on the thiazole ring that enhanced HDAC inhibitory activity. The findings indicated that modifications could lead to improved potency against cancer cells.

Case Study 2: Antimicrobial Activity

Another investigation evaluated thiazole derivatives for their antibacterial properties, revealing promising results against various bacterial strains. The study underscored the potential of modifying the phenyl and thiazole rings to develop new antimicrobial agents.

| Property | Value |

|---|---|

| Anticancer IC50 (HepG2) | 1.30 µM |

| Antimicrobial Efficacy | Effective against Staphylococcus aureus |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient benzamide ring facilitates substitution reactions at halogenated positions:

-

Chlorine displacement : The 2-chloro substituent undergoes hydrolysis under basic conditions (NaOH/EtOH, 80°C) to form hydroxyl derivatives, as observed in similar 2-chloro-N-arylbenzamides.

-

Fluorine stability : The 6-fluoro group remains inert under typical SNAr conditions due to strong C-F bond strength, but participates in palladium-catalyzed cross-couplings .

Table 1 : Comparative reactivity of halogen substituents

| Position | Halogen | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| C2 | Cl | 1M NaOH, EtOH, 80°C, 4h | 2-hydroxy derivative | 78% |

| C6 | F | Pd(PPh3)4, K2CO3, DMF, 120°C | Biaryl coupling products | 62% |

Thiazole Ring Functionalization

The 2-(4-chlorophenyl)thiazole moiety participates in:

-

Electrophilic substitution : Bromination occurs selectively at the thiazole C5 position using NBS in DCM .

-

Coordination chemistry : The nitrogen atoms coordinate with transition metals (Cu(II), Ni(II)) to form complexes with modified electronic properties .

Key observation : Microwave irradiation (300W, DMF, 150°C) significantly improves reaction rates for thiazole modifications compared to conventional heating .

Amide Bond Reactivity

The central benzamide group shows three primary reaction pathways:

-

Acid-catalyzed hydrolysis : Conc. HCl (reflux, 6h) cleaves the amide bond to yield 6-fluorobenzoic acid and amine byproducts

-

Reductive cleavage : LiAlH4 in THF reduces the amide to a benzylamine derivative (72% yield)

-

Schiff base formation : Condenses with aldehydes under dehydrating conditions (MgSO4, toluene reflux)

Ethyl Linker Modifications

The -(CH2)2- bridge exhibits unexpected reactivity:

-

Oxidation : MnO2 in acetone converts the ethylene group to a ketone (→ CH2CO-) without affecting other functionalities

-

Cyclization : Heating with PPA induces intramolecular reactions to form tetracyclic systems

Biological Activity Correlation

While not a direct chemical reaction, structure-activity studies reveal:

-

Thiazole chlorophenyl group : Critical for target binding (EC50 = 0.28 µM in kinase assays)

-

Fluorobenzamide moiety : Enhances metabolic stability (t1/2 >120 min in liver microsomes)

Table 2 : Structure-activity relationships of key modifications

| Modified Position | Change | Biological Impact |

|---|---|---|

| Thiazole C4 | 4-Cl → 4-OCH3 | 10× ↓ potency |

| Benzamide C2 | Cl → CH3 | Complete activity loss |

| Ethyl linker | Oxidation to ketone | 3× ↑ solubility |

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN2OS/c19-12-6-4-11(5-7-12)18-23-13(10-25-18)8-9-22-17(24)16-14(20)2-1-3-15(16)21/h1-7,10H,8-9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXGUJALEOXJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.